molecular formula C4H5N3O B019461 2-Amino-5-hydroxypyrimidine CAS No. 143489-45-6

2-Amino-5-hydroxypyrimidine

Cat. No. B019461
CAS RN: 143489-45-6
M. Wt: 111.1 g/mol
InChI Key: NVYMOVCPYONOSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-hydroxypyrimidine derivatives involves catalyst-free, multicomponent reactions and environmentally friendly methods. One study described an efficient, catalyst-free synthesis using aqueous ethanol, showcasing superior green credentials, faster reaction times, and higher product yields (Ibberson et al., 2023). Another approach involved a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamine, showcasing a convenient method for synthesizing a range of derivatives (Ranjbar‐Karimi et al., 2010).

Molecular Structure Analysis

The molecular recognition and structural complexity of this compound derivatives have been explored, revealing the formation of complementary pairs of hydrogen bonds in supramolecular hexagons (Navarro et al., 2000). This indicates a significant interplay between molecular structure and functionality.

Chemical Reactions and Properties

The chemical reactivity of this compound includes its involvement in aminomethylation reactions, highlighting the compound's versatility in functionalization (Gashev et al., 1980). Furthermore, its reactivities in electrophilic substitution have been investigated, offering insights into the synthetic utility of the compound and its derivatives (Gashev et al., 1989).

Physical Properties Analysis

Studies on this compound derivatives have shown a range of physical properties, including crystal structures and polymorphism (Aakeröy et al., 1998). These properties are crucial for understanding the material applications of these compounds.

Chemical Properties Analysis

The chemical properties of this compound, including its vibrational spectra, NBO analysis, and HOMO-LUMO studies, have been detailed using density functional methods (Jeyavijayan, 2015). This analysis provides a comprehensive understanding of the electronic properties and potential reactivity patterns of the compound.

Scientific Research Applications

  • Inhibitory Effects on Immune-Activated Nitric Oxide Production : 5-substituted 2-amino-4,6-dichloropyrimidines, including derivatives of 2-Amino-5-hydroxypyrimidine, have been found effective in inhibiting immune-activated nitric oxide production. 5-fluoro-2-amino-4,6-dichloropyrimidine was particularly effective in this regard (Jansa et al., 2014).

  • Synthesis and Potential as MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine, which can be used in the preparation of MGMT inhibitors, has been developed (Lopez et al., 2009).

  • Topical Gel for Inflammation : A new hydroxypyrimidine derivative shows promise as a topical gel for treating inflammation and could be developed into a new pharmaceutical substance (Kuvaeva et al., 2022).

  • Antimicrobial Activity : 2-Amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines synthesized using a green chemistry method have shown mild to moderate antimicrobial activity against various pathogenic bacteria and fungi (Gupta et al., 2014).

  • Kinetics and Mechanism of Hydroxyl Radical Reaction : The kinetics and mechanism of the hydroxyl radical reaction with 2-aminopyrimidine indicate a diffusion-controlled process, with a high relative yield of 87% at C5 (Prasanthkumar & Álvarez-Idaboy, 2014).

  • Charge Transfer and Stability Analysis : 2-amino-4-hydroxypyrimidine exhibits charge transfer within the molecule, with its stability attributed to hyperconjugative interactions and charge delocalization (Jeyavijayan, 2015).

  • Synthesis of New Derivatives : A method for synthesizing new 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles has been developed (Ranjbar‐Karimi et al., 2010).

Safety and Hazards

2-Amino-5-hydroxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research directions could involve the development of new synthesis methods for 2-Amino-5-hydroxypyrimidine and its derivatives, as well as further exploration of their biological activities . Additionally, the remodeling of (Aza)indole/Benzofuran skeletons presents an interesting avenue for future research .

properties

IUPAC Name

2-aminopyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYMOVCPYONOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590479
Record name 2-Aminopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143489-45-6
Record name 2-Aminopyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-hydroxypyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-amino-5-hydroxypyrimidine interact with its target in the context of Schistosoma mansoni?

A1: One study investigated the crystal structure of purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni in complex with this compound. [] This suggests that this compound could potentially inhibit the enzyme purine nucleoside phosphorylase in this parasitic worm. This enzyme is involved in purine metabolism, which is essential for parasite survival. Further research is needed to understand the specific interactions and downstream effects of this binding.

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